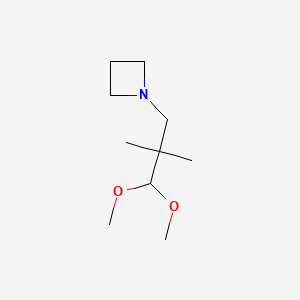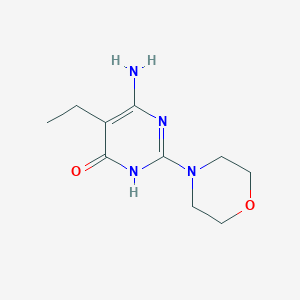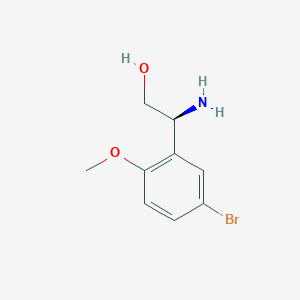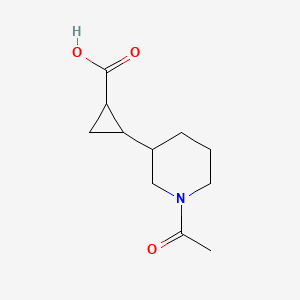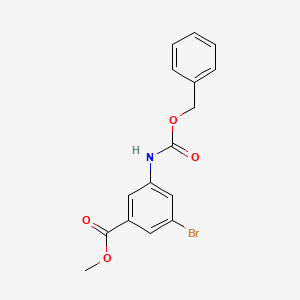
Methyl 3-(((benzyloxy)carbonyl)amino)-5-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(((benzyloxy)carbonyl)amino)-5-bromobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a benzyloxycarbonyl-protected amino group and a bromine atom attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(((benzyloxy)carbonyl)amino)-5-bromobenzoate typically involves the following steps:
Protection: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) to form the benzyloxycarbonyl-protected amino group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol (CH3OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction of the benzyloxycarbonyl group can yield the free amine.
Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of the free amine.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(((benzyloxy)carbonyl)amino)-5-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(((benzyloxy)carbonyl)amino)-5-bromobenzoate involves its interaction with specific molecular targets. The benzyloxycarbonyl-protected amino group can be deprotected under physiological conditions, allowing the free amine to interact with biological molecules. The bromine atom on the benzene ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Methyl 3-(((benzyloxy)carbonyl)amino)-4-bromobenzoate
- Methyl 3-(((benzyloxy)carbonyl)amino)-6-bromobenzoate
- Methyl 3-(((benzyloxy)carbonyl)amino)-5-chlorobenzoate
Comparison: Methyl 3-(((benzyloxy)carbonyl)amino)-5-bromobenzoate is unique due to the position of the bromine atom on the benzene ring, which can significantly influence its reactivity and interaction with other molecules. The presence of the benzyloxycarbonyl-protected amino group also adds to its versatility in synthetic applications.
Properties
Molecular Formula |
C16H14BrNO4 |
|---|---|
Molecular Weight |
364.19 g/mol |
IUPAC Name |
methyl 3-bromo-5-(phenylmethoxycarbonylamino)benzoate |
InChI |
InChI=1S/C16H14BrNO4/c1-21-15(19)12-7-13(17)9-14(8-12)18-16(20)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,20) |
InChI Key |
FYEFSTGOVBWZRA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



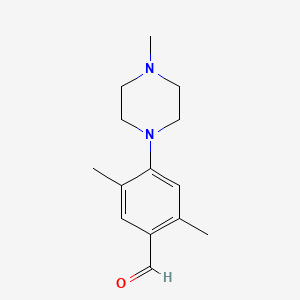
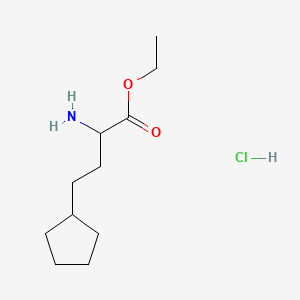
![N-[4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine hydrochloride](/img/structure/B13491655.png)
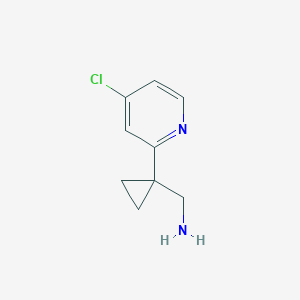
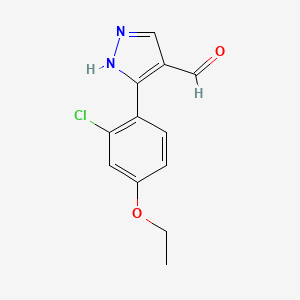
![2,2-Dimethoxy-6-azaspiro[3.5]nonane](/img/structure/B13491670.png)
